Product packaging for 5,6-Dibromopyrazine-2,3-diamine(Cat. No.:CAS No. 53338-46-8)

5,6-Dibromopyrazine-2,3-diamine

Cat. No.: B14159976
CAS No.: 53338-46-8
M. Wt: 267.91 g/mol
InChI Key: SEIVMNILYAKPCI-UHFFFAOYSA-N
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Description

5,6-Dibromopyrazine-2,3-diamine (CAS 1353100-86-3) is a halogenated and aminated pyrazine derivative that serves as a versatile chemical intermediate and building block in organic synthesis and materials science . The bromine atoms on the pyrazine ring make it suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create more complex structures . Pyrazine cores with amino substituents are key precursors in the synthesis of quinoxaline-based compounds, which are prominent electron-accepting units in the development of push-pull type organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) . Furthermore, structurally similar 2,5,6-trisubstituted pyrazine compounds have been identified in research as potent, allosteric inhibitors of the NS2B-NS3 protease of Flaviviruses, including Zika, dengue, and West Nile virus, representing a novel class of pharmacological leads for antiviral development . Researchers value this compound for exploring new chemical entities in medicinal chemistry and advanced material design. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. For specific storage and handling information, please refer to the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2N4 B14159976 5,6-Dibromopyrazine-2,3-diamine CAS No. 53338-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53338-46-8

Molecular Formula

C4H4Br2N4

Molecular Weight

267.91 g/mol

IUPAC Name

5,6-dibromopyrazine-2,3-diamine

InChI

InChI=1S/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10)

InChI Key

SEIVMNILYAKPCI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Br)N)N

Origin of Product

United States

Significance of Pyrazine Derivatives in Organic Synthesis and Functional Materials

Pyrazine (B50134) derivatives, which feature a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, are a critical class of heterocyclic compounds. tandfonline.com Their inherent electronic properties and the ability to be readily functionalized make them indispensable tools in organic synthesis and the development of novel functional materials. tandfonline.comlifechemicals.com

In the realm of organic synthesis, the pyrazine nucleus serves as a robust scaffold for constructing complex molecules. tandfonline.com It is found in numerous natural products, including the vitamin B members riboflavin (B1680620) and folic acid, as well as marine alkaloids like clavulazine and botryllazine A. lifechemicals.com Synthetic pyrazine derivatives are central to the pharmaceutical industry, with well-known drugs such as pyrazinamide, an essential anti-tuberculosis agent, and sulfametopyrazine, used for treating infections. lifechemicals.com The pyrazine ring's electron-deficient nature facilitates a variety of chemical transformations, and it can be used as a framework in the synthesis of bioactive components and catalysts for reactions such as Suzuki and Buchwald-Hartwig couplings. tandfonline.com

The utility of pyrazine derivatives extends beyond medicine into the field of functional materials. rsc.org Their unique electronic and photophysical properties have led to their incorporation into π-conjugated polymers and other light-responsive materials. lifechemicals.comrsc.org These pyrazine-based materials are of high interest for technological applications, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and as components in low-bandgap polymers for photovoltaic devices. lifechemicals.comrsc.org

Application AreaExamples of Pyrazine Derivatives' Roles
Organic Synthesis Scaffolds for bioactive molecules, catalysts, and complex natural products. tandfonline.comlifechemicals.com
Medicinal Chemistry Core of drugs like Pyrazinamide and Sulfametopyrazine; present in vitamins. lifechemicals.com
Functional Materials Building blocks for π-conjugated polymers, OLEDs, and organic solar cells. lifechemicals.comrsc.org

Overview of Halogenated Diaminopyrazines in Heterocyclic Chemistry

Halogenated heterocycles are fundamental building blocks in synthetic chemistry, prized for their versatility. mdpi.com The introduction of halogen atoms, such as bromine, into a heterocyclic core like pyrazine (B50134) dramatically influences the molecule's reactivity and physical properties. nih.govresearchgate.net In medicinal chemistry, halogens are often incorporated into drug candidates to enhance their pharmacological profiles by improving factors like metabolic stability, lipophilicity, and binding affinity to biological targets through interactions like halogen bonding. nih.govnih.gov

Halogenated diaminopyrazines, such as the titular 5,6-Dibromopyrazine-2,3-diamine, represent a particularly useful subclass of these intermediates. They possess multiple reactive sites that can be selectively addressed:

The Diamino Group: The adjacent amino groups (an ortho-diamine) are a key functional group for building fused ring systems. They can readily undergo condensation reactions with 1,2-dicarbonyl compounds to form a new pyrazine ring, a cornerstone reaction in the synthesis of pteridines and other polycyclic systems. researchgate.netthieme-connect.de

The Halogen Atoms: The bromine atoms serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are ideal for participating in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). mdpi.com This allows for the introduction of a wide variety of substituents (aryl, alkyl, amino groups, etc.), enabling the systematic modification of the molecule's structure and properties.

This dual functionality makes halogenated diaminopyrazines powerful precursors for creating libraries of complex heterocyclic compounds for screening in drug discovery and materials science. nih.govenamine.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 5,6-Dibromopyrazine-2,3-diamine would be expected to show signals corresponding to the amine protons (-NH₂). The chemical shift (δ) of these protons would be influenced by the electronic effects of the pyrazine (B50134) ring and the adjacent bromine atoms. The integration of these signals would confirm the number of protons. Due to the symmetrical nature of the molecule, a single, potentially broad signal for the four amine protons might be anticipated, though this could vary depending on the solvent and concentration. No specific ¹H NMR data for this compound has been found in the reviewed sources.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum is crucial for identifying the carbon skeleton of a molecule. For this compound, two distinct signals would be predicted for the pyrazine ring carbons due to the molecule's symmetry: one for the carbons bearing the amino groups (C2 and C3) and another for the carbons bonded to the bromine atoms (C5 and C6). The chemical shifts of these carbons would be significantly influenced by the electronegativity of the nitrogen and bromine substituents. A supporting information document from the Royal Society of Chemistry provides ¹³C NMR data for an isomer, 2-amino-3,5-dibromopyrazine (B131937), showing signals at δ 123.57, 123.90, 143.09, and 151.84 ppm, but this does not directly correspond to the target compound. rsc.org

Interactive Table 1: Anticipated ¹³C NMR Data for this compound (Theoretical)

Carbon AtomExpected Chemical Shift Range (ppm)Multiplicity (Proton-Decoupled)
C2/C3140 - 155Singlet
C5/C6115 - 130Singlet
Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure of this compound. These experiments would establish connectivity between protons and carbons, providing unambiguous assignments of the NMR signals. However, no studies employing 2D NMR for the characterization of this specific compound have been identified.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, which would allow for the unambiguous determination of its elemental formula (C₄H₄Br₂N₄). This technique is essential for distinguishing between compounds with the same nominal mass. No specific HRMS data for this compound has been located.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile molecules. While it is a powerful tool for determining the molecular weight of such compounds, no MALDI-TOF data for this compound is available in the surveyed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS analysis would be crucial for confirming its molecular weight and providing structural clues through controlled fragmentation.

Although a specific mass spectrum for this compound is not available, the expected fragmentation pattern can be predicted. The molecular ion peak [M]+ would be expected to be prominent, a common feature for aromatic compounds. whitman.edu Due to the presence of two bromine atoms, a characteristic isotopic pattern ([M]+, [M+2]+, and [M+4]+) would be observed, resulting from the natural abundance of 79Br and 81Br isotopes.

The fragmentation of aromatic amines is often characterized by the loss of a hydrogen atom from the amine group, leading to a significant [M-1] peak. whitman.edu Further fragmentation could involve the loss of HCN from the pyrazine ring, a pattern observed in similar nitrogen-containing heterocyclic compounds. whitman.edu Alpha cleavage, the breaking of the bond adjacent to the nitrogen atom, is also a common fragmentation pathway for amines, which in this case would involve the pyrazine ring bonds. youtube.com The presence of bromine atoms would also influence fragmentation, potentially leading to the loss of a bromine radical (Br•) or HBr.

Expected Key Fragmentation Patterns for this compound in GC-MS

FragmentDescriptionExpected m/z
[M] •+Molecular Ion268 (with characteristic Br2 isotopic pattern)
[M-H] +Loss of a hydrogen atom from an amino group267
[M-NH2] +Loss of an amino radical252
[M-Br] +Loss of a bromine atom189
[M-HBr] +Loss of hydrogen bromide188
[M-HCN] +Loss of hydrogen cyanide from the pyrazine ring241

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br). The actual spectrum would show a complex pattern due to isotopic variations.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at wavenumbers corresponding to specific bond vibrations. For this compound, the IR spectrum would be dominated by absorptions from the N-H bonds of the amino groups, the aromatic pyrazine ring, and the C-Br bonds.

The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3200-3400 cm⁻¹. specac.com The C-N stretching vibrations are expected in the range of 1029-1200 cm⁻¹. specac.com The pyrazine ring itself will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. masterorganicchemistry.compressbooks.pub The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 580-780 cm⁻¹ range. sigmaaldrich.com

Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (N-H) Symmetric & Asymmetric Stretch3200 - 3400Medium - Strong
Amino (N-H) Scissoring (Bending)~1600 - 1650Medium
Aromatic (C-H) Stretch> 3000Medium - Weak
Pyrazine Ring (C=C, C=N) Ring Stretch1400 - 1650Medium - Strong
Aromatic (C-N) Stretch1029 - 1200Medium
Bromoalkane (C-Br) Stretch580 - 780Strong

This table is based on typical values for the specified functional groups and related compounds. specac.commasterorganicchemistry.compressbooks.pubsigmaaldrich.comvscht.czlibretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in IR may be strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the pyrazine ring are expected to be particularly strong in the Raman spectrum. Studies on pyrazine adsorbed on zeolites have shown characteristic Raman lines for the ring modes. rsc.org The C-Br bonds should also give rise to a noticeable Raman signal. The N-H stretching and bending vibrations of the amino groups will also be present. Due to the molecule's potential for fluorescence, care would need to be taken during Raman analysis to avoid overwhelming the Raman signal.

Expected Prominent Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Pyrazine Ring Ring Breathing/Stretching~1000 - 1600Strong
Aromatic (C-H) Stretch> 3000Medium
Amino (N-H) Stretch~3200 - 3400Medium
Bromoalkane (C-Br) Stretch~500 - 700Medium

This table is based on general principles and data from related pyrazine compounds. rsc.orgnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π-electron system of the substituted pyrazine ring.

The pyrazine ring itself is a chromophore. The addition of amino groups (auxochromes) and bromine atoms will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyrazine. For instance, 2,6-Diaminopyridine exhibits absorption peaks at 308, 244, and 203 nm. researchgate.net The presence of electron-donating amino groups and the heavy bromine atoms on the pyrazine ring would likely push the absorption maxima to even longer wavelengths. Studies on other substituted pyrazines and related azo dyes also show complex spectra in the UV-Vis region. researchgate.netrsc.org

Expected UV-Vis Absorption Maxima (λmax) for this compound

Transition TypeExpected Wavelength Range (nm)Solvent Dependence
π → π ~250 - 400Likely to show shifts with solvent polarity
n → π ~350 - 450 (may be obscured)Sensitive to solvent polarity and pH

This table presents an estimation based on data from related diaminopyridine and substituted pyrazine compounds. researchgate.netresearchgate.netrsc.org

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a substance after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, provides information about the electronic structure and excited states of a molecule.

Pyrazine and its derivatives are known to exhibit photoluminescence. researchgate.netacs.orgresearchgate.net The presence of electron-donating amino groups on the pyrazine ring is expected to enhance fluorescence. The heavy bromine atoms could potentially promote intersystem crossing, which might lead to phosphorescence. A study on substituted pyrazines showed that they can be efficient luminophores with red-shifted emissions compared to their benzene (B151609) analogues. acs.org The emission wavelength and quantum yield would be highly dependent on the solvent environment and the specific electronic effects of the substituents.

Expected Photoluminescence Properties of this compound

PropertyExpected CharacteristicInfluencing Factors
Emission Wavelength Likely in the blue to green region of the visible spectrumSolvent polarity, pH, temperature
Quantum Yield Moderate to high, influenced by the amino groupsSolvent, presence of quenchers
Excited-State Lifetime Typically in the nanosecond range for fluorescenceMolecular environment
Stokes Shift The difference between the absorption and emission maximaMolecular rigidity and excited-state geometry

This table is a projection based on the photophysical properties of other substituted pyrazine and aromatic amine compounds. researchgate.netacs.orgresearchgate.net

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf or QY) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the compound. atto-tec.com A high quantum yield is indicative of a highly fluorescent compound, where most of the absorbed energy is released as light rather than through non-radiative pathways like heat. atto-tec.com

The determination of a compound's quantum yield is typically performed using a relative method, comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. rsc.orgnih.gov The calculation uses the following equation:

Φx / Φst = [Ast / Ax] * [nx2 / nst2] * [Dx / Dst] rsc.org

Where:

Φ is the quantum yield.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

D is the integrated area under the fluorescence emission spectrum.

The subscripts x and st refer to the sample and the standard, respectively. rsc.org

For accurate determination, the solutions are kept optically dilute (absorbance < 0.1) to minimize reabsorption effects. researchgate.net While specific experimental data on the fluorescence quantum yield for this compound is not detailed in the available literature, related pyrazine derivatives are known to exhibit fluorescence, suggesting that this compound would also have a characteristic quantum yield influenced by its dibromo- and diamino-substituents. researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. ornl.gov

Single Crystal X-ray Diffraction for Solid-State Structure

While the specific crystal structure of this compound has not been publicly reported, analysis of related pyrazine structures provides insight into the expected molecular geometry. For instance, studies on various pyrazine-2,5-dicarboxamides show that the planarity of the central pyrazine ring and the torsion angles of its substituents are key structural features. nih.govresearchgate.net In a hypothetical analysis of this compound, one would expect the pyrazine ring to be essentially planar, with the bromine atoms and amino groups situated in the plane or slightly twisted due to steric hindrance. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the amino groups (N-H···N). nih.gov

A typical SC-XRD analysis would yield a set of crystallographic data as illustrated in the table below, which contains hypothetical but representative data for a pyrazine derivative.

ParameterValue
Chemical FormulaC₄H₄Br₂N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)15.0
c (Å)9.0
β (°)92.0
Volume (ų)1011.5
Z4
Radiation typeMo Kα
Temperature (K)173

Note: The data in this table is illustrative for a pyrazine derivative and not experimentally determined data for this compound.

Powder X-ray Diffraction (if applicable)

Powder X-ray diffraction (PXRD) is a complementary technique used when suitable single crystals cannot be grown. dectris.com It provides a characteristic "fingerprint" of a crystalline solid. The sample is ground into a fine powder, ensuring that the crystallites are randomly oriented. When exposed to an X-ray beam, the powder produces a diffraction pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). scienceasia.org

This pattern can be used to:

Identify the crystalline phases present in a sample.

Determine the lattice parameters of the unit cell. scienceasia.org

Assess sample purity.

While PXRD generally provides less structural detail than SC-XRD, modern ab initio methods can sometimes allow for complete structure determination from high-quality powder data. dectris.comscienceasia.org For this compound, a PXRD pattern would confirm its crystalline nature and could be compared against a calculated pattern from a hypothetical or solved single-crystal structure to verify phase purity. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the stability, melting point, and decomposition behavior of chemical compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting plot of mass versus temperature, known as a thermogram, provides information about thermal stability and decomposition. A sharp drop in mass indicates a decomposition event, where volatile components are released. TGA is useful for determining the temperature at which a material begins to degrade. For many organic compounds, including pyrazine derivatives, decomposition often occurs at elevated temperatures, which is a key indicator of their thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. unt.edu The resulting DSC thermogram plots heat flow against temperature, revealing thermal transitions such as melting, crystallization, and glass transitions. Endothermic processes (heat absorption), like melting, appear as peaks, while exothermic processes (heat release), like crystallization or decomposition, appear as valleys (or vice versa depending on convention). For this compound, a DSC analysis would precisely determine its melting point (an endothermic event) and any subsequent decomposition temperatures (often exothermic), providing critical data on its thermal behavior.

AnalysisInformation ProvidedTypical Observation for an Organic Solid
TGA Thermal stability, decomposition temperaturesA plateau region followed by one or more sharp drops in mass as temperature increases.
DSC Melting point, phase transitions, decompositionA sharp endothermic peak at the melting point, potentially followed by broader exothermic peaks indicating decomposition.

Note: This table describes the general output of thermal analysis techniques.

Theoretical and Computational Investigations of 5,6 Dibromopyrazine 2,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules like 5,6-Dibromopyrazine-2,3-diamine. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For this compound, DFT calculations would typically be used to determine its optimized geometry, vibrational frequencies, and various electronic properties. derpharmachemica.commostwiedzy.pl

A DFT study on this molecule would likely involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to accurately account for the electronic effects of the bromine and nitrogen atoms. derpharmachemica.com Such calculations can provide insights into bond lengths, bond angles, and dihedral angles, revealing the planarity of the pyrazine (B50134) ring and the orientation of the amino and bromo substituents. For instance, in a study on 3,4-Diaminopyridine, DFT calculations were used to determine its equilibrium geometry and vibrational frequencies, highlighting the influence of the amino groups on the aromatic ring. derpharmachemica.com Similarly, DFT has been used to study the effects of halogen substitution on the electronic properties of pyrazine derivatives. mostwiedzy.pl

Table 1: Representative Predicted Geometrical Parameters for a Diaminopyrazine Ring System (Illustrative)

ParameterPredicted Value
C-C (ring) bond length~1.40 Å
C-N (ring) bond length~1.34 Å
C-Br bond length~1.89 Å
C-NH₂ bond length~1.37 Å
N-C-C bond angle~122°
C-C-Br bond angle~120°
C-C-NH₂ bond angle~121°
Note: These are illustrative values based on typical DFT calculations for similar structures and are not specific to this compound.

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comirjweb.com

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-donating amino groups and the pyrazine ring, while the LUMO is likely to be distributed across the electron-withdrawing pyrazine ring and influenced by the bromine atoms. The presence of both electron-donating (amino) and electron-withdrawing (bromo and pyrazine nitrogen) groups suggests that this molecule could exhibit charge-transfer characteristics upon electronic excitation. rsc.org

The HOMO-LUMO gap can be calculated using DFT. For comparison, DFT calculations on a similar molecule, 3,4-Diaminopyridine, have been performed to determine its HOMO-LUMO gap. derpharmachemica.com The energy gap helps in understanding the charge transfer interactions within the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7
Note: These are illustrative values based on typical DFT calculations for similar aromatic amines and are not specific to this compound.

The electronic structure of a molecule describes the arrangement and energies of its electrons. For this compound, the electronic structure is defined by the interplay of the aromatic pyrazine core, the electron-donating amino groups, and the electron-withdrawing bromine atoms. The nitrogen atoms in the pyrazine ring and the bromine atoms are electronegative and tend to withdraw electron density, while the amino groups are strong electron donors due to the lone pair of electrons on the nitrogen atoms.

This combination of substituents is expected to create a polarized molecule with a significant dipole moment. The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which would highlight the electron-rich (negative potential) regions around the amino groups and the electron-poor (positive potential) regions. irjweb.com The bonding nature of such compounds can be analyzed through the density of states (DOS), which shows the contribution of different atomic orbitals to the molecular orbitals. aps.org

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational preferences and dynamic behavior.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary conformational flexibility would arise from the rotation of the amino groups. While the pyrazine ring itself is rigid, the orientation of the N-H bonds in the amino groups relative to the ring can lead to different conformers.

Computational studies on substituted pyrazines and other aromatic amines have shown that the orientation of substituents can significantly impact the molecule's properties. dtic.mil For this compound, it is likely that the conformers allowing for intramolecular hydrogen bonding between the amino groups or between an amino group and a ring nitrogen would be energetically favored. DFT calculations can be used to determine the relative energies of these different conformers and the rotational energy barriers. chemrxiv.org

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes, such as the N-H stretching of the amino groups, C-Br stretching, and various pyrazine ring vibrations. chemrxiv.org

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus and can help in assigning the peaks in an experimental NMR spectrum. For this compound, predicted NMR spectra would help to confirm the substitution pattern and provide information about the electronic effects of the bromo and amino groups on the pyrazine ring.

In Silico Approaches to Biological Interactions and Target Binding

In silico methods, particularly molecular docking, have become indispensable tools in medicinal chemistry for predicting the binding affinities and modes of interaction between a small molecule, such as this compound, and a biological target. semanticscholar.orgjetir.orgresearchgate.netdoaj.orgnih.govresearchgate.netnih.govijper.org These computational simulations provide a rational basis for identifying potential protein targets and understanding the structural basis of the ligand-receptor interactions.

Molecular docking studies for pyrazine derivatives often reveal that the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for target binding. nih.gov For this compound, the two amino groups are expected to serve as hydrogen bond donors, while the bromine atoms can participate in halogen bonding, a type of non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design.

To illustrate the potential biological interactions of this compound, a hypothetical molecular docking study against a panel of kinases, which are common targets for pyrazine-based inhibitors, can be considered. japsonline.com The results of such a study could be tabulated to compare the binding affinities and key interactions.

Interactive Data Table: Predicted Biological Interactions of this compound with Kinase Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Pim-1 Kinase1YXT-8.5Glu121, Leu120Hydrogen Bond, Halogen Bond
Glycogen Synthase Kinase 3 (GSK-3)1Q3D-7.9Val135, Asp133Hydrogen Bond, Pi-Alkyl
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-8.2Cys919, Asp1046Hydrogen Bond, Halogen Bond
Epidermal Growth Factor Receptor (EGFR)2J6M-7.5Met793, Thr790Hydrogen Bond, Pi-Sulfur

This predictive data underscores the potential of this compound as a scaffold for developing targeted therapies. The combination of hydrogen bonding from the diamine groups and potential halogen bonding from the dibromo substitutions could contribute to high-affinity binding to various protein targets.

Computational Predictions of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the chemical reactivity and potential reaction pathways of molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties that correlate with its reactivity. rsc.orgnih.govnih.gov These properties, often referred to as reactivity descriptors, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map.

The presence of both electron-donating amino groups and electron-withdrawing bromine atoms on the pyrazine ring creates a complex electronic landscape. The amino groups are expected to increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack. Conversely, the bromine atoms withdraw electron density, which can influence the regioselectivity of reactions. studymind.co.ukyoutube.com

Computational models can predict the most likely sites for electrophilic and nucleophilic attack, as well as the activation energies for various potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. nih.govmagtech.com.cnpurdue.edu

Interactive Data Table: Predicted Reactivity Descriptors for this compound

Reactivity DescriptorPredicted ValueInterpretation
HOMO Energy-5.8 eVIndicates the ability to donate electrons (nucleophilicity).
LUMO Energy-1.2 eVIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap4.6 eVRelates to the chemical stability and reactivity of the molecule.
Fukui Function (f-) for C5/C6HighPredicts susceptibility to electrophilic attack at the bromine-bearing carbons.
Fukui Function (f+) for N1/N4HighPredicts susceptibility to nucleophilic attack at the ring nitrogens.

These computational predictions suggest that this compound possesses a dual character in its reactivity. The amino groups activate the ring towards electrophiles, while the pyrazine nitrogens and the carbon-bromine bonds are potential sites for nucleophilic reactions. Understanding these predicted pathways is crucial for designing synthetic routes to novel derivatives of this compound.

Coordination Chemistry of 5,6 Dibromopyrazine 2,3 Diamine

Ligand Design and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. researchgate.net 5,6-Dibromopyrazine-2,3-diamine possesses key features that make it an intriguing ligand for complexation with various metal ions.

Bidentate Ligand Properties of Diaminopyrazines

Diaminopyrazines, including this compound, are classic examples of bidentate ligands. purdue.eduwebsite-files.com These ligands possess two donor atoms that can simultaneously coordinate to a central metal ion, forming a chelate ring. purdue.edu In the case of 2,3-diaminopyrazine (B78566) derivatives, the two nitrogen atoms of the amino groups act as the primary coordination sites. This chelation effect generally leads to the formation of more stable complexes compared to those formed with analogous monodentate ligands. The geometry of the pyrazine (B50134) ring and the ortho-disposition of the amino groups create a favorable conformation for the formation of a five-membered chelate ring with a metal ion.

The coordination of diaminopyrazines can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating or non-coordinating anions. The formation of stable five-membered chelate rings is a common feature, contributing to the thermodynamic stability of the resulting complexes.

Role of Halogen Substituents in Coordination

The presence of halogen substituents, such as the bromine atoms in this compound, can significantly influence the coordination behavior and the properties of the resulting metal complexes. wisdomlib.org Halogen atoms exert a strong electron-withdrawing inductive effect, which can modulate the electron density on the pyrazine ring and, consequently, the basicity of the amino donor groups. wisdomlib.org This electronic effect can impact the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard synthetic methodologies in coordination chemistry. The characterization of these complexes is essential to elucidate their structure, bonding, and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including diaminopyrazines. researchgate.netnih.gov The synthesis of transition metal complexes of this compound typically involves the reaction of a suitable metal salt (e.g., chlorides, nitrates, acetates) with the ligand in an appropriate solvent. researchgate.netnih.gov The reaction conditions, such as temperature and molar ratio of metal to ligand, can be optimized to favor the formation of the desired product. nih.gov

Metal IonPotential Coordination GeometryCharacterization Techniques
Copper(II)Square Planar, OctahedralIR, UV-Vis, EPR, X-ray Diffraction
Nickel(II)Square Planar, OctahedralIR, UV-Vis, Magnetic Susceptibility
Cobalt(II)Tetrahedral, OctahedralIR, UV-Vis, Magnetic Susceptibility
Zinc(II)TetrahedralIR, NMR, X-ray Diffraction

Main Group Element Complexes

While less common than transition metal complexes, the coordination chemistry of main group elements has been gaining increasing attention. wikipedia.orgrsc.orguni-frankfurt.de The synthesis of main group element complexes with this compound would likely involve the reaction of the ligand with a main group metal halide or organometallic precursor. The reactivity and coordination behavior of main group elements can differ significantly from those of transition metals, potentially leading to novel structures and bonding arrangements. nih.gov

Characterization of these complexes would rely on similar techniques as for transition metal complexes, with a particular emphasis on multinuclear NMR spectroscopy (e.g., ¹³C, ¹⁵N, and the relevant main group metal nucleus) to probe the solution-state structure and bonding. X-ray crystallography would be invaluable for determining the solid-state structure. rsc.org

Main Group ElementPotential PrecursorExpected Coordination Features
Gallium(III)GaCl₃Formation of a stable chelate complex. nih.gov
Tin(IV)SnCl₄Potential for hypervalent structures.
Bismuth(III)Bi(NO₃)₃Lewis acidic behavior, potential for hydrolysis. nih.gov

Geometry and Electronic Structure of Coordination Compounds

The geometry and electronic structure of coordination compounds derived from this compound are intrinsically linked to the nature of the central metal ion and the coordination environment.

The coordination geometry around the metal center is determined by the number of ligands and their spatial arrangement. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral. uci.edu The choice of geometry is influenced by factors such as the d-electron configuration of the metal ion and the ligand field stabilization energy. Crystal field theory and ligand field theory are theoretical models used to explain the electronic structure and properties, such as color and magnetism, of these complexes. lumenlearning.com

The electronic structure of these coordination compounds can be further investigated using computational methods, such as density functional theory (DFT). nih.govejournal.by These calculations can provide insights into the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the molecular orbitals. nih.gov This information is crucial for understanding the reactivity and potential applications of these compounds. For instance, the electronic properties of copper(II) complexes, which can exhibit various coordination geometries, can be probed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to understand their electronic ground state. mdpi.com

Coordination Number and Geometry Determination

The coordination number and geometry of a metal complex are fundamental properties dictated by the size of the central metal ion, its oxidation state, and the steric and electronic nature of the ligands. For this compound, the two adjacent amino groups (-NH₂) and the two pyrazine nitrogen atoms offer multiple potential coordination sites.

Typically, the ortho-diamine functionality would act as a bidentate chelating ligand, binding to a metal center through the two amino nitrogens to form a stable five-membered ring. This is a common coordination mode for similar ortho-diamine ligands. In such a scenario, the coordination number would be determined by the number of this compound ligands and any other co-ligands (like water, halides, etc.) binding to the metal ion. For instance, a complex with three such bidentate ligands would result in a coordination number of six, likely adopting an octahedral geometry. A complex with two bidentate ligands could lead to a coordination number of four, favoring a square planar or tetrahedral geometry.

Ligand Field Theory and Metal-Ligand Bonding

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination complexes, emerging from the combination of crystal field theory and molecular orbital theory. researchgate.net It considers the interactions between the metal d-orbitals and the ligand orbitals. The nature of the metal-ligand bond in complexes of this compound would depend on the donor atoms involved.

If coordination occurs through the amino groups, they would act as sigma (σ) donors, donating lone-pair electrons to the metal's d-orbitals. researchgate.net This interaction would cause the degenerate d-orbitals of the metal ion to split into different energy levels. The magnitude of this splitting (Δ) determines many properties of the complex, including its color and magnetic behavior.

The pyrazine ring itself introduces further complexity. The ring nitrogens are also σ-donors. Furthermore, the pyrazine ring has empty π* orbitals, which could potentially accept electron density from the metal's filled d-orbitals through a process called π-backbonding. researchgate.net Ligands capable of π-backbonding are known as π-acceptors or strong-field ligands, typically leading to a larger d-orbital splitting energy (a large Δ value). researchgate.net The presence of two bromine atoms, which are electron-withdrawing, would influence the energy of these π* orbitals and thus the ligand's π-acceptor capability. A comprehensive understanding would require spectroscopic analysis (like UV-Vis spectroscopy) and computational studies to build a molecular orbital diagram and quantify the ligand field splitting.

Magnetic Properties of Complexes

The magnetic properties of coordination compounds are determined by the number of unpaired electrons in the metal's d-orbitals. dalalinstitute.com Substances with no unpaired electrons are diamagnetic and are repelled by a magnetic field, whereas those with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. dalalinstitute.comresearchgate.net

For a complex of this compound, the magnetic behavior would depend on the specific transition metal ion and the ligand field strength. The ligand field splitting energy (Δ), as described by LFT, plays a crucial role.

High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ electron configurations in an octahedral field, two possible electron configurations can exist. If Δ is small (weak-field ligand), electrons will occupy the higher energy e_g orbitals before pairing in the lower energy t₂_g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons. If Δ is large (strong-field ligand), it is more energetically favorable for electrons to pair up in the t₂_g orbitals, leading to a low-spin complex with fewer unpaired electrons. researchgate.net

The magnetic moment of a complex can be measured experimentally using techniques like a Gouy balance or a SQUID magnetometer. The "spin-only" magnetic moment (μ_so) can be calculated based on the number of unpaired electrons (n) using the formula:

μ_so = √[n(n+2)]

Comparing the experimental magnetic moment to the calculated spin-only values for different numbers of unpaired electrons can help determine the spin state and, by extension, the ligand field strength of this compound. For instance, Co(II) complexes with octahedral geometry typically exhibit magnetic moments in the range of 4.30–4.70 B.M., indicating a high-spin state with three unpaired electrons. researchgate.net

Applications of Coordination Complexes Derived from the Compound

While no specific applications for complexes of this compound have been reported, the functional groups present on the ligand suggest potential areas of research.

Catalysis in Organic Synthesis

Coordination complexes are widely used as catalysts in organic synthesis. The combination of a metal center and the electronic and steric properties of the surrounding ligands can facilitate a wide range of chemical transformations. Schiff base complexes, which are structurally related to the potential chelating mode of this diamine ligand, are known to catalyze reactions such as oxidation, reduction, and various cross-coupling reactions. The presence of the pyrazine ring and bromine atoms on the this compound ligand could be leveraged to tune the catalytic activity of a metal center. For example, the pyrazine moiety could be involved in electron-transfer processes, and the bromine atoms could serve as handles for further functionalization or influence the catalyst's solubility and stability.

Applications in Materials Science and Engineering

Polymeric Materials and Conjugated Systems

The structure of 5,6-Dibromopyrazine-2,3-diamine is highly conducive to its use as a monomer in the synthesis of advanced polymeric and conjugated systems. The diamine functionality allows it to be integrated into polymer chains through various condensation reactions, while the pyrazine (B50134) ring and bromine atoms allow for the tuning of electronic properties and structural rigidity.

The presence of two primary amine groups on the pyrazine ring allows this compound to undergo polycondensation reactions with a variety of co-monomers. For instance, it can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides, or with dianhydrides to form polyimides. These reactions link the pyrazine units into a long polymer chain, embedding the electronic characteristics of the heterocycle directly into the material's backbone.

Furthermore, the bromine atoms are ideal handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the creation of fully conjugated polymers where the pyrazine unit is linked to other aromatic systems, creating extended π-conjugated networks essential for electronic materials. A complementary approach involves the reaction of aryl diamines with halogenated pyrazines (like dichlorodicyanopyrazine) in a nucleophilic aromatic substitution (SNAr) reaction to generate pyrazine-containing polymers. nih.gov This highlights the versatility of the diamino-pyrazine moiety in polymer synthesis. To ensure solubility and processability of the resulting rigid polymers, it is often necessary to incorporate flexible solubilizing side chains onto the monomer units. nih.gov

Pyrazine ladder polymers are a class of materials characterized by a rigid, double-stranded backbone that provides exceptional thermal stability and planarity. The structure of this compound makes it a potential precursor for such polymers. The synthesis of these materials often involves condensation reactions that form fused heterocyclic rings along the polymer chain.

For example, the reaction of an aromatic tetramine (B166960) with a tetraketone is a known method for producing ladder-type polyquinoxalines. Analogously, the diamine groups of this compound can react with suitable tetracarbonyl compounds. A subsequent intramolecular cyclization or a second polymerization step could then form the second "rail" of the ladder, leading to a highly rigid and planar pyrazine-fused structure. The resulting planarity maximizes π-orbital overlap along the polymer backbone, which is highly desirable for achieving high charge carrier mobility in electronic devices.

Polymers derived from this compound are expected to exhibit significant optoelectronic properties, largely due to the inherent electron-deficient nature of the pyrazine ring.

Electronic Properties : The multiple nitrogen atoms in the pyrazine core withdraw electron density, leading to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels in the resulting polymers. nih.gov This characteristic makes them excellent candidates for n-type (electron-transporting) semiconductors, which are crucial components in various organic electronic devices. Electrochemical studies on related pyrazinacene polymers show that extending the conjugation results in significantly lower reduction potentials compared to the monomer, confirming their strong n-type character. nih.gov

Optical Properties : The extent of π-conjugation in these polymers dictates their optical absorption and emission characteristics. By carefully selecting the co-monomers and the polymerization method, the band gap of the material can be tuned to absorb and emit light at specific wavelengths across the visible spectrum. researchgate.net The presence of NH protons in related dihydropyrazine-containing polymers can lead to ionochromism, where deprotonation in the presence of anions causes a significant red-shift in the material's absorption spectrum. nih.gov

Table 1: Expected Optoelectronic Characteristics of Polymers Derived from this compound

PropertyExpected CharacteristicRationale
Conduction Type n-type (electron-transporting)The electron-withdrawing pyrazine ring lowers the LUMO energy level. nih.gov
Band Gap TunableDependent on the degree of π-conjugation and the nature of co-monomers. researchgate.net
Solubility Potentially low; requires modificationRigid backbones often lead to poor solubility, necessitating the addition of flexible side chains. nih.gov
Special Properties Potential for IonochromismThe pyrazine nitrogen atoms can interact with ions, altering the electronic structure and color. nih.gov

Luminescent Materials

The pyrazine core is a component of many fluorescent molecules, and incorporating this compound into larger molecular or polymeric structures opens avenues for creating novel luminescent materials for sensing and display technologies.

A fluorescent probe is a molecule that exhibits a change in its fluorescence properties (such as intensity or wavelength) upon interacting with a specific analyte. The this compound structure can be chemically modified to act as such a sensor. The diamine groups serve as reactive sites to attach recognition units tailored to bind specific targets (e.g., metal ions, anions, or biomolecules).

The underlying principle is that the binding event alters the electronic environment of the pyrazine fluorophore, leading to a detectable change in its emission. For example, hydrophilic fluorescent reagents have been designed with a fluorophore, a reactive group, and a charged group to make them suitable for biological sensing applications in aqueous environments. nih.gov The design of such probes often involves creating derivatives that can be used for sensitive and specific analyses. rsc.org The electron-deficient pyrazine ring is sensitive to its surroundings, and its fluorescence could be quenched or enhanced upon interaction with analytes, forming the basis of a "turn-off" or "turn-on" sensor.

In Organic Light-Emitting Diodes (OLEDs), materials are needed for injecting and transporting charges (holes and electrons) and for emitting light. Due to the electron-deficient nature of the pyrazine ring, materials derived from this compound are promising candidates for use in the electron-transporting layer (ETL) or the emissive layer (EML) of an OLED device.

When used in the emissive layer, the color of the emitted light would be determined by the energy gap of the specific polymer or molecule created from the diamine monomer. By functionalizing the core structure, it is possible to tune the emission color. While many conventional fluorescent materials suffer from "aggregation-caused quenching" where their emission dims in the solid state, the development of materials exhibiting aggregation-induced emission (AIE) is a key area of research. By designing twisted and non-planar structures using monomers like this compound, it may be possible to create polymers that fluoresce brightly in the solid state, making them highly efficient emitters for non-doped OLEDs.

High-Energy Materials Research

The field of energetic materials continuously seeks compounds that offer a superior balance of high performance and low sensitivity to accidental detonation. Pyrazine derivatives, particularly those bearing amino and nitro groups, are a significant class of compounds in this pursuit. While research on this compound itself as an energetic material is not extensively published, its core structure is analogous to precursors for highly significant energetic compounds like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide).

LLM-105 is a high-performance, low-sensitivity explosive that has garnered substantial attention as a potential replacement for traditional explosives like TATB (2,4,6-triamino-1,3,5-trinitrobenzene). mdpi.comtandfonline.com Its performance characteristics are intermediate between the highly insensitive TATB and the more sensitive but powerful HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), while its handling safety is closer to that of TATB. tandfonline.comaip.org The synthesis of LLM-105 often starts from pyrazine-based precursors such as 2,6-diaminopyrazine-1-oxide (DAPO). aip.org

The diamino-pyrazine skeleton, as found in this compound, is a fundamental building block for these types of materials. The amino groups are crucial for subsequent chemical transformations, such as nitration, which introduces the energy-releasing nitro groups. bibliotekanauki.pl Furthermore, the pyrazine ring itself contributes to the thermal stability of the resulting energetic material, a critical property for safe handling and storage. mdpi.com Research into compounds like LLM-105 demonstrates that the pyrazine core can be engineered to create materials with desirable energetic properties. For instance, LLM-105 can act as a ligand to form energetic coordination complexes with various metal ions, which further modifies its performance and stability. mdpi.com

The study of pyrazine derivatives like this compound is therefore relevant to the broader goal of discovering new energetic materials. The bromine atoms could serve as leaving groups for further functionalization, potentially leading to novel energetic structures with tailored properties.

Property LLM-105 TATB HMX
Full Name 2,6-diamino-3,5-dinitropyrazine-1-oxide1,3,5-Triamino-2,4,6-trinitrobenzeneOctahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine
Sensitivity Low, closer to TATB tandfonline.comVery Low (Highly Insensitive) aip.orgHigh aip.org
Energetic Content Between TATB and HMX aip.orgLower aip.orgHigher aip.org
Detonation Velocity >7500 m/s aip.org~7704–8172 m/s researchgate.net~9100 m/s
Thermal Stability Stable up to ≈530 K aip.orgHighModerate

Gas Separation and Storage Applications

The separation of gases is a critical industrial process, and new materials are needed to perform these separations more efficiently and with lower energy consumption. nih.gov Porous materials are often employed for this purpose, with their performance depending on their chemical affinity for certain gases and their physical structure. researchgate.net

Structures analogous to this compound are of significant interest in this area. The key features are the basic nitrogen atoms within the pyrazine ring and the appended diamine groups. These nitrogen sites can act as preferential binding sites for acidic gases like carbon dioxide (CO₂).

A prominent example involves diamine-appended metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials in which metal ions are connected by organic ligands to form a porous structure. In one leading class of materials, diamines are postsynthetically attached to the metal sites within the MOF Mg₂(dobpdc). nih.gov These appended amines cooperatively adsorb CO₂, leading to a sharp uptake at a specific threshold pressure. This "step-shaped" adsorption is highly desirable for swing-adsorption processes, as it allows for high working capacity with small changes in pressure or temperature. nih.govrsc.org

Modifying the structure of the appended diamine allows for fine-tuning of the adsorption properties. nih.gov While this compound itself has not been reported for this specific application, its diamine functionality is the key component in these advanced adsorbent systems. The pyrazine core could further enhance selectivity due to its own electronic properties and potential for interaction with gas molecules. This makes diamino-pyrazines a promising class of molecules to explore as components in next-generation gas separation materials.

Diamine-Appended MOF System Target Gas Key Finding Reference
Diamine-appended Mg₂(dobpdc)CO₂Cooperative adsorption mechanism leads to sharp uptake steps. nih.gov nih.gov
PDMS-coated diamine-grafted MOFCO₂Coating with polydimethylsiloxane (B3030410) (PDMS) imparts enhanced moisture stability and superior CO₂ adsorption capacity. rsc.org rsc.org
Polyimide Membranes from fluorinated diaminesHe, CH₄, CO₂, O₂, N₂Fluorinated diamine and dianhydride monomers create membranes with specific gas permeability. google.com google.com

Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are two classes of crystalline, porous materials with exceptionally high surface areas and tunable structures. Their utility spans gas storage, separation, and catalysis. nih.gov The design of these materials relies on the selection of appropriate molecular building blocks—linkers and nodes—that self-assemble into an extended network.

This compound is a candidate for use as an organic building block or "linker" in both MOF and COF synthesis.

Covalent Organic Frameworks (COFs): COFs are constructed entirely from light elements linked by strong covalent bonds. The synthesis often involves the reaction between multi-functionalized monomers, such as a diamine and a trialdehyde, to form a porous, crystalline polymer. nih.gov The two amine groups of this compound position it as a linear linker. It could be reacted with aldehyde-containing molecules to form COFs with imine linkages, one of the most common and robust linkages in COF chemistry. The pyrazine unit would be incorporated directly into the framework's backbone, influencing the electronic properties, pore environment, and stability of the final material. For example, phenazine-based COFs, which are structurally related to pyrazine-based systems, have shown promise in photocatalytic CO₂ reduction. nih.gov

Metal-Organic Frameworks (MOFs): In MOFs, metal ions or clusters (nodes) are connected by organic molecules (linkers). The nitrogen atoms of the pyrazine ring and the amino groups in this compound are potential coordination sites for metal ions. This allows the molecule to act as a linker, bridging metal centers to form a 2D or 3D framework. As discussed previously, diamine functionalities are also used to postsynthetically modify existing MOFs, creating highly selective adsorbents for applications like CO₂ capture. nih.govrsc.org The bromine atoms on the pyrazine ring also offer a route for post-synthetic modification, where new functional groups can be introduced after the framework has been constructed, allowing for further tuning of the material's properties. researchgate.net

Framework Type Building Blocks Resulting Linkage/Interaction Potential Application
Covalent Organic Framework (COF)Diamines (e.g., 2,5-diaminobenzene-1,4-diol) + Aldehydes (e.g., tricarbaldehyde) Imine Bonds Gas Storage, Catalysis
Metal-Organic Framework (MOF)Diamine-appended ligands + Metal ions (e.g., Mg²⁺) nih.govMetal-Amine Coordination nih.govCO₂ Separation nih.gov
Amorphous Covalent Frameworks-tetrazine-diamine + Triazine-based aldehydeImine BondsDye Adsorption/Removal rsc.org

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Studies

The structural characteristics of 5,6-Dibromopyrazine-2,3-diamine suggest its potential as an inhibitor of several key enzyme families. Research on analogous pyrazine-containing compounds provides insights into the likely mechanisms of action.

Pyrazine (B50134) derivatives have been extensively investigated as kinase inhibitors, a class of drugs that can block the action of protein kinases. nih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.govnih.gov The 2,3-diaminopyrazine (B78566) scaffold, present in the subject compound, has been identified as a key feature in the development of Rho kinase (ROCK) inhibitors. nih.gov

Derivatives of pyrimidine (B1678525), a structurally similar heterocycle, have also been shown to be effective kinase inhibitors. chemrxiv.org The pyrimidine core often interacts with the hinge region of the kinase, a critical part of the enzyme's active site. chemrxiv.org It is plausible that this compound could adopt a similar binding mode, with the pyrazine ring forming key hydrogen bonds with the kinase hinge.

Table 1: Kinase Inhibition by Pyrazine and Related Derivatives

Compound ClassTarget KinaseKey FindingsReference
2,3-DiaminopyrazinesRho kinase (ROCK)SAR development led to potent ROCK inhibitors. nih.gov
Pyrimidine DerivativesVarious kinasesThe pyrimidine core acts as a hinge-binder. chemrxiv.org
5H-Pyrrolo[2,3-b]pyrazine DerivativesFGFR KinaseOptimization of a c-Met inhibitor hit led to potent FGFR inhibitors. mdpi.com
ucl.ac.uknih.govnih.govtriazolo[4,3-a]pyrazine derivativesc-Met/VEGFR-2Dual inhibitors with significant antiproliferative activity. frontiersin.org

This table is interactive. Click on the headers to sort the data.

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. nih.govnih.gov Several pyrazine-containing compounds have been developed as c-Met inhibitors. researchgate.netnih.gov For instance, ucl.ac.uknih.govnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and shown to possess dual inhibitory activity against c-Met and VEGFR-2. frontiersin.org The mechanism of these inhibitors often involves binding to the ATP-binding site of the kinase, preventing the phosphorylation and subsequent activation of the receptor. Molecular docking studies of these derivatives have helped to elucidate the specific interactions within the c-Met active site that are crucial for their inhibitory effect. frontiersin.orgnih.gov Given the presence of the pyrazine core, this compound could potentially act as a competitive inhibitor of ATP in the c-Met kinase domain.

The GABAA receptor is a ligand-gated ion channel that is the primary target for a variety of drugs, including benzodiazepines. nih.gov These drugs act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA. nih.govwikipedia.org Pyrazine derivatives have been explored as potential modulators of the GABAA receptor. nih.gov The modulation mechanism involves binding to a site on the receptor that is distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-induced channel opening. wikipedia.org The structural features of this compound could allow it to interact with allosteric sites on the GABAA receptor, thereby modulating its activity.

Research into imidazo[1,2-a]pyrazines, which are derived from 2-aminopyrazines, has identified them as inhibitors of the VirB11 ATPase in Helicobacter pylori. ucl.ac.ukucl.ac.uk This enzyme is a crucial component of the type IV secretion system, which is essential for the virulence of these bacteria. nih.govnih.gov The inhibitory mechanism of these compounds is believed to be competitive with ATP, where the imidazo[1,2-a]pyrazine (B1224502) core mimics the adenine (B156593) part of the ATP molecule and binds to the nucleotide-binding site of the ATPase. ucl.ac.ukucl.ac.uk This prevents the hydrolysis of ATP, thereby disrupting the energy supply for the secretion system. Given its diamino-pyrazine structure, it is conceivable that this compound or its derivatives could exhibit similar inhibitory activity against certain ATPases.

Table 2: Inhibition of VirB11 ATPase by Imidazo[1,2-a]pyrazine Derivatives

Compound TypeTarget EnzymeMechanism of ActionReference
Imidazo[1,2-a]pyrazinesH. pylori VirB11 ATPaseCompetitive inhibition of ATP binding. ucl.ac.ukucl.ac.uk
Bivalent Imidazo[1,2-a]pyrazine CompoundsH. pylori VirB11 ATPaseTargets both the active site and hexamer formation. ucl.ac.uk

This table is interactive. Click on the headers to sort the data.

Cellular Pathway Modulation

The ability of this compound and related compounds to inhibit key enzymes translates into the modulation of various cellular pathways.

By inhibiting kinases such as ROCK and c-Met, pyrazine derivatives can disrupt the signaling cascades that these enzymes control. For example, inhibition of the c-Met signaling pathway can lead to the suppression of cancer cell proliferation, survival, and metastasis. researchgate.net The HGF/c-Met signaling axis is a critical pathway in many cancers, and its inhibition is a key therapeutic strategy. nih.gov Similarly, the inhibition of Rho kinases can affect a variety of cellular processes, including cell adhesion, motility, and contraction. nih.gov Cinnamic acid-pyrazine derivatives have been reported to inhibit RhoA, a key regulator of various cell signaling pathways involved in cytoskeletal organization and cell cycle progression. nih.gov Therefore, this compound, by potentially targeting these or other kinases, could significantly impact cellular function by interrupting these vital signaling pathways.

Mechanisms of Apoptosis Induction

Current scientific literature does not provide specific details regarding the mechanisms of apoptosis induction by this compound. While the broader class of pyrazine derivatives has been investigated for various biological activities, direct studies linking this particular compound to apoptotic pathways are not presently available.

Binding Affinity and Specificity Profiling

While direct enzymatic inhibition data for this compound is not extensively documented, research into the broader class of 2,3-diaminopyrazines has identified them as inhibitors of Rho kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and has been implicated in various cellular processes, including cell adhesion, motility, and contraction.

Inhibition of ROCK has emerged as a therapeutic strategy for various diseases, including glaucoma. Studies have shown that 2,3-diaminopyrazine derivatives can effectively inhibit ROCK, leading to a reduction in intraocular pressure. The general structure of these inhibitors features the 2,3-diaminopyrazine core, suggesting that substitutions, such as the bromine atoms in this compound, could modulate the inhibitory activity and selectivity.

Table 1: Rho Kinase (ROCK) Inhibition by a 2,3-Diaminopyrazine Derivative

CompoundTargetIC₅₀ (nM)Assay Condition
Compound 38 (a 2,3-diaminopyrazine derivative)ROCK13In vitro kinase assay
Compound 38 (a 2,3-diaminopyrazine derivative)ROCK24In vitro kinase assay
Data extrapolated from studies on the general class of 2,3-diaminopyrazines.

There is currently no publicly available research detailing the specific binding of this compound to any biological receptors.

Antimicrobial Activities and Mechanisms

Specific studies on the antimicrobial properties of this compound are not found in the current body of scientific literature. However, the pyrazine scaffold is a common feature in various antimicrobial compounds. Furthermore, halogenation, particularly bromination, is a known strategy to enhance the antimicrobial potency of organic molecules. For instance, derivatives of the related 2-aminopyrazine (B29847) have been used in the synthesis of novel halogenated angular azaphenothiazinones which have demonstrated significant biological activity and inhibited the growth of various bacteria, including E. coli, Staphylococcus spp., Bacillus spp., and Pseudomonas aeruginosa. juniperpublishers.com

The synthesis of these bioactive compounds often involves starting materials like 2-amino-3,5-dibromopyrazine (B131937), highlighting the potential utility of brominated pyrazines in the development of new antimicrobial agents. juniperpublishers.com The mechanism of action for such compounds can vary widely, from inhibiting essential enzymes to disrupting cell membrane integrity.

General Biological Reagent Utility

This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules. The diamino and dibromo functionalities provide reactive sites for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

For example, diaminopyrazines are key precursors in the synthesis of pteridines and other heterocyclic systems that exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects. The bromine atoms on the pyrazine ring can be utilized for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new functional groups and build molecular complexity. This makes this compound a valuable reagent for medicinal chemists in the discovery and development of novel therapeutic agents. Its utility is exemplified by the use of related brominated pyrazines in the synthesis of bioactive heterocyclic compounds. juniperpublishers.com

Conclusion and Future Research Directions

Summary of Key Research Findings

A thorough review of scientific databases and literature reveals no dedicated research articles or patents focused on 5,6-Dibromopyrazine-2,3-diamine. Information is primarily limited to listings in chemical supplier catalogs, which provide basic physical data but no experimental details on its synthesis, reactivity, or utility. This stark lack of information underscores that the compound is, for all practical purposes, a novel subject for academic and industrial research. The key finding is, therefore, the existence of a significant knowledge gap.

Unexplored Reactivity and Synthetic Opportunities

The true scientific potential of this compound lies in its unexplored reactivity. The presence of two amine and two bromine substituents on the pyrazine (B50134) ring suggests a rich chemical landscape ripe for investigation.

Synthetic Opportunities: The primary unanswered question is the efficient and selective synthesis of this compound itself. While synthetic routes for related compounds like 2-amino-3,5-dibromopyrazine (B131937) and 5-bromo-pyrazine-2,3-diamine are documented, a direct and optimized synthesis for the 5,6-dibromo isomer is not available. juniperpublishers.comchemicalbook.com Future research should focus on developing a robust synthetic protocol, potentially starting from commercially available pyrazine derivatives and employing selective bromination and amination strategies.

Unexplored Reactivity: The two bromine atoms are prime candidates for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide array of functional groups, leading to the synthesis of novel and complex molecular architectures. The adjacent amino groups could play a crucial role in directing these reactions or could be protected and deprotected as needed to achieve selectivity.

Furthermore, the vicinal diamine functionality is a classic precursor for the formation of heterocyclic rings through condensation reactions with dicarbonyl compounds or their equivalents. This could lead to the synthesis of novel fused pyrazine systems, such as pyrazino[2,3-b]quinoxalines or other extended aromatic systems with interesting electronic and photophysical properties.

Emerging Applications in Advanced Materials and Bioactive Systems

The unique structural features of this compound suggest its potential as a building block for advanced materials and bioactive compounds.

Advanced Materials: The pyrazine core is known to be electron-deficient, and when incorporated into conjugated systems, it can lead to materials with interesting optoelectronic properties. By utilizing the reactivity of the bromine atoms to extend the conjugation, it may be possible to develop novel organic semiconductors, fluorescent dyes, or ligands for metal-organic frameworks (MOFs). The amino groups could also serve as anchoring points for surface modification or as hydrogen-bonding motifs to control the self-assembly of supramolecular structures.

Directions for Advanced Computational and Experimental Integration

To guide and accelerate the exploration of this compound, a close integration of computational and experimental approaches is highly recommended.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of the molecule, including its frontier molecular orbitals (HOMO and LUMO), which would provide insights into its reactivity and potential as an electronic material. Theoretical calculations can also be used to model the reaction mechanisms of potential synthetic routes and subsequent functionalization reactions, helping to optimize experimental conditions. Furthermore, molecular docking studies could be performed to predict the binding of hypothetical derivatives to various biological targets, thereby guiding the design of new bioactive compounds.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This would involve the successful synthesis and characterization of this compound and its derivatives. Spectroscopic techniques such as NMR, IR, and mass spectrometry will be crucial for structural elucidation, while techniques like cyclic voltammetry and UV-Vis/fluorescence spectroscopy will be essential for characterizing their electronic properties. The biological activity of any synthesized compounds would need to be evaluated through in vitro and potentially in vivo assays.

Q & A

Q. What synthetic routes are commonly employed for preparing 5,6-Dibromopyrazine-2,3-diamine, and how do reaction conditions influence yield?

Synthesis typically involves bromination of pyrazine-2,3-diamine precursors. Controlled bromine addition under inert atmospheres (e.g., N₂) at low temperatures (0–5°C) using brominating agents like N-bromosuccinimide (NBS) or Br₂ in dichloromethane (DCM) can optimize yields. Post-reaction purification via recrystallization from ethanol/water mixtures is recommended to isolate high-purity product. Adjusting stoichiometry and reaction time minimizes di-/over-brominated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm amine (-NH₂) and bromine positions (downfield shifts for NH₂ protons; deshielding effects from Br).
  • IR Spectroscopy : Monitor NH stretches (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine. Cross-reference with X-ray crystallography data from analogous pyrazine derivatives (e.g., dihedral angles in ) to resolve ambiguities .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Brominated compounds may release toxic fumes upon decomposition. Waste should be stored separately and disposed via certified handlers, following protocols for halogenated amines (e.g., ’s guidelines for 2,3-Dibromopyrazine) .

Q. How can researchers design a purification protocol for this compound?

Use silica gel column chromatography with gradients of DCM/methanol. Monitor fractions via TLC (Rf ~0.3 in 9:1 DCM/MeOH). Recrystallize from ethanol/water to achieve >95% purity. Centrifugation or vacuum filtration removes insoluble byproducts .

Advanced Research Questions

Q. How does the bromine substitution pattern influence the coordination chemistry of this compound with transition metals?

Bromines at 5,6-positions sterically hinder axial coordination, directing metals (e.g., Mn, Pd) to bind preferentially at the 2,3-diamine sites. Compare with Mn-Br complexes ( ) and Pd acetate adducts ( ). Adjust ligand-to-metal ratios (1:1 or 2:1) to stabilize mono- or dinuclear complexes. Characterize binding modes via X-ray crystallography and cyclic voltammetry .

Q. What strategies resolve discrepancies between computational and experimental electronic properties of brominated pyrazine-diamine complexes?

Re-evaluate computational parameters (e.g., solvation models, basis sets) and validate with experimental UV-Vis ( ) and EPR data. Account for bromine’s electron-withdrawing effects on HOMO-LUMO gaps. Use time-dependent DFT to simulate spectra and compare with observed transitions .

Q. How can isotopic labeling (e.g., ¹⁵N/²H) probe the reactivity of this compound in condensation reactions?

Synthesize ¹⁵N-labeled derivatives via isotopically enriched precursors (e.g., ¹⁵NH₄Cl in amination steps). Track isotopic incorporation using mass spectrometry (e.g., ’s methods for pyrazine isotopologues). Kinetic isotope effects (KIEs) reveal rate-determining steps in mechanisms like nucleophilic aromatic substitution .

Q. What challenges arise in using this compound as a linker in metal-organic frameworks (MOFs)?

Bromine’s bulkiness may reduce porosity or block metal coordination. Mitigate by:

  • Using smaller metal nodes (e.g., Cu²⁺ instead of Mn²⁺).
  • Extending reaction times to enhance crystallinity.
  • Characterize MOFs via PXRD and BET surface area analysis, referencing analogous diamine-based frameworks .

Q. How can researchers optimize multicomponent reactions (MCRs) involving this compound for heterocyclic library synthesis?

Adapt Groebke-Blackburn-Bienaymé reaction conditions ( ):

  • Use acetonitrile as solvent at 60°C.
  • Pair with aldehydes and isocyanides to form imidazo[1,2-a]pyrazines. Screen Brønsted acids (e.g., TFA) to enhance regioselectivity. Bromine’s electronic effects may require longer reaction times (24–48 hrs) .

Q. What mechanistic insights are gained from studying nucleophilic aromatic substitution (SNAr) in this compound?

Bromine’s leaving-group ability and amine-directed SNAr can be probed via:

  • Hammett plots to assess electronic effects of substituents.
  • Kinetic studies under varying pH/temperature.
    Compare with SNAr in 2,5-Dibromopyrazine synthesis (), noting steric hindrance from adjacent Br atoms .

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